molecular formula C14H21ClN2O B1519980 [4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride CAS No. 1158361-97-7

[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride

Cat. No. B1519980
CAS RN: 1158361-97-7
M. Wt: 268.78 g/mol
InChI Key: ZGPNUULPMGBPOF-UHFFFAOYSA-N
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Description

“[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1158361-97-7 . It has a molecular weight of 268.79 . The IUPAC name for this compound is [4-(aminomethyl)phenyl]-(azepan-1-yl)methanone; hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O/c15-11-12-5-7-13(8-6-12)14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11,15H2 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride” appears as a powder . It has a molecular weight of 268.79 .

Scientific Research Applications

Protein Kinase B Inhibition

One significant application of azepane derivatives, closely related to “[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride”, is in the inhibition of protein kinase B (PKB). Breitenlechner et al. (2004) synthesized novel azepane derivatives and evaluated them for PKB-alpha and protein kinase A (PKA) inhibition. Their research highlighted the importance of plasma stability and in vitro inhibitory activity in drug development (Breitenlechner et al., 2004).

Asymmetric Synthesis

Lee and Beak (2006) demonstrated the asymmetric synthesis of azepanes through highly diastereoselective and enantioselective processes. This methodology is crucial for creating specific and potent compounds for various scientific applications (Lee & Beak, 2006).

Ionic Liquids

The research by Belhocine et al. (2011) utilized azepane to synthesize a new family of room-temperature ionic liquids. This represents an innovative application of azepane derivatives in creating environmentally friendly alternatives to traditional solvents (Belhocine et al., 2011).

Atroposelective Formation

Cheetham et al. (2011) explored the atroposelective formation of dibenz[c,e]azepines, showcasing another dimension of azepane derivatives’ application in synthesizing complex molecular structures (Cheetham et al., 2011).

Crystal Structure Analysis

The study of the crystal structure of azepine derivatives, as conducted by Toze et al. (2015), is crucial in understanding the molecular architecture and properties of these compounds, paving the way for tailored applications in various fields (Toze et al., 2015).

Catalytic Synthesis of Hydrocarbons

Vannice (1975) investigated the catalytic synthesis of hydrocarbons using Group VIII metals, demonstrating an industrial application of azepane derivatives in chemical manufacturing (Vannice, 1975).

Safety and Hazards

The safety data for this product is currently unavailable online . For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

[4-(aminomethyl)phenyl]-(azepan-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c15-11-12-5-7-13(8-6-12)14(17)16-9-3-1-2-4-10-16;/h5-8H,1-4,9-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPNUULPMGBPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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